molecular formula C16H32O2 B14551968 2,2,4,6,8-Pentamethylundecanoic acid CAS No. 62179-57-1

2,2,4,6,8-Pentamethylundecanoic acid

Cat. No.: B14551968
CAS No.: 62179-57-1
M. Wt: 256.42 g/mol
InChI Key: ONKTWIOWFBZYHJ-UHFFFAOYSA-N
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Description

2,2,4,6,8-Pentamethylundecanoic acid is an organic compound with the molecular formula C16H32O2 It is a carboxylic acid characterized by the presence of multiple methyl groups attached to its carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,6,8-Pentamethylundecanoic acid typically involves the alkylation of a suitable precursor, followed by oxidation to introduce the carboxylic acid functionality. One common method involves the use of Grignard reagents to introduce the methyl groups, followed by oxidation using reagents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum may be used to facilitate the alkylation reactions, while continuous flow reactors can be employed to optimize reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2,4,6,8-Pentamethylundecanoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form carbon dioxide and water.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

    Substitution: The methyl groups can participate in substitution reactions, such as halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), in the presence of light or a catalyst

Major Products

    Oxidation: Carbon dioxide (CO2), water (H2O)

    Reduction: 2,2,4,6,8-Pentamethylundecanol

    Substitution: Halogenated derivatives of this compound

Scientific Research Applications

2,2,4,6,8-Pentamethylundecanoic acid has several applications in scientific research:

    Chemistry: Used as a model compound to study the effects of steric hindrance on reaction mechanisms.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its potential as a building block in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 2,2,4,6,8-Pentamethylundecanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple methyl groups can influence its binding affinity and specificity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,4,6,8-Pentamethylnonanoic acid
  • 2,2,4,6,8-Pentamethylheptanoic acid
  • 2,2,4,6,8-Pentamethylhexanoic acid

Uniqueness

2,2,4,6,8-Pentamethylundecanoic acid is unique due to its longer carbon chain and higher degree of methyl substitution compared to similar compounds. This structural uniqueness can result in distinct physical and chemical properties, such as solubility, melting point, and reactivity.

Properties

CAS No.

62179-57-1

Molecular Formula

C16H32O2

Molecular Weight

256.42 g/mol

IUPAC Name

2,2,4,6,8-pentamethylundecanoic acid

InChI

InChI=1S/C16H32O2/c1-7-8-12(2)9-13(3)10-14(4)11-16(5,6)15(17)18/h12-14H,7-11H2,1-6H3,(H,17,18)

InChI Key

ONKTWIOWFBZYHJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CC(C)CC(C)CC(C)(C)C(=O)O

Origin of Product

United States

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